Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H11F4NO2S and its molecular weight is 333.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed practical synthesis methods for compounds that serve as key intermediates in manufacturing materials with significant pharmacological and industrial applications. For instance, a study by Qiu et al. (2009) outlines a pilot-scale method for preparing a related compound, showcasing the potential to streamline the production of similar complex molecules, potentially including "Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate" Qiu, Gu, Zhang, & Xu, 2009.
Applications in Heterocyclic and Dyes Synthesis
The chemistry of certain scaffolds, as reviewed by Gomaa and Ali (2020), provides insights into the reactivity of molecules with similar structural motifs, enabling the synthesis of heterocyclic compounds and dyes. This highlights the utility of such compounds in designing novel materials and pharmaceuticals Gomaa & Ali, 2020.
Environmental and Green Chemistry Perspectives
The review on aqueous fluoroalkylation by Song et al. (2018) emphasizes the importance of developing mild, environment-friendly methods for incorporating fluorinated groups into target molecules. This aligns with the growing need for sustainable chemical practices, potentially applicable to the synthesis and application of "this compound" Song, Han, Zhao, & Zhang, 2018.
Fluorinated Alternatives and Safety Profiles
Wang et al. (2013) discuss the transition to safer fluorinated alternatives, underscoring the importance of understanding the environmental and health impacts of fluorinated compounds. This research can guide the evaluation of "this compound" for its environmental footprint and safety profile Wang, Cousins, Scheringer, & Hungerbühler, 2013.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target thecalcitonin gene-related peptide (CGRP) receptor . CGRP receptors are found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
The mechanism of similar compounds involves anucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s worth noting that similar compounds have been found to interfere with the biochemistry of respiration .
Result of Action
Compounds with similar structures have been found to exhibitantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , anticholinesterase activities, etc .
Action Environment
It’s worth noting that the presence of fluorine and pyridine structure in similar compounds results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Future Directions
Properties
IUPAC Name |
ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO2S/c1-3-21-13(20)11-7(2)19-12(22-11)8-4-5-9(10(15)6-8)14(16,17)18/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWBJARQUMMJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)C(F)(F)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594811 | |
Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-21-4 | |
Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317319-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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